5-tert-butyl-1H-indol-6-ylamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the introduction of the tert-butyl group and the amino group onto the indole scaffold. Specific synthetic routes may vary, but common methods include nucleophilic substitution or reductive amination reactions. Detailed synthetic procedures can be found in relevant literature .

Chemical Reactions Analysis

The compound’s reactivity arises from its indole nucleus. It can participate in various reactions, including electrophilic substitutions, nucleophilic additions, and cyclizations. Researchers have explored its potential as a precursor for the synthesis of diverse derivatives with varied biological activities .

Aplicaciones Científicas De Investigación

Development of Leukotriene Synthesis Inhibitors

One notable application involves the development of 5-lipoxygenase-activating protein inhibitors. A study describes the optimization process leading to compounds with superior in vitro and in vivo inhibition of leukotriene synthesis, highlighting a compound with excellent pharmacokinetics and safety profiles in animal models. This compound showed efficacy in a murine model of allergen-induced asthma and has completed phase 1 trials in healthy volunteers (Hutchinson et al., 2009).

Structural and Chemical Analysis

Another research avenue involves the structural and chemical analysis of compounds. For instance, the X-ray structure, Hirshfeld analysis, and DFT studies of triazolyl-indole bearing alkylsulfanyl moieties have provided insights into the molecular packing and interactions of such compounds, contributing to the understanding of their chemical behavior and potential applications (Boraei et al., 2021).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds for potential therapeutic applications. A study on the recyclization of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methanes into indole derivatives revealed a dependency on the substituent at the nitrogen atom, illustrating the complexity and potential of synthetic chemistry in creating diverse molecular structures with specific properties (Butin et al., 2008).

Investigation of Molecular Interactions

Investigations into the variations of acidic functions at position 2 and substituents at positions 4, 5, and 6 of the indole moiety have elucidated their effect on NMDA-glycine site affinity, contributing to the development of compounds with improved binding affinity and selectivity (Jansen & Dannhardt, 2003).

Propiedades

IUPAC Name |

5-tert-butyl-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-12(2,3)9-6-8-4-5-14-11(8)7-10(9)13/h4-7,14H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEJBOFYEFVYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C2C(=C1)C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-1H-indol-6-ylamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

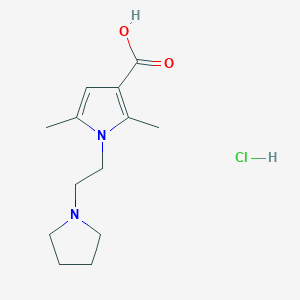

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-Methylbenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1441336.png)

![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1441338.png)